molecular formula C30H30Cl2N4O2 B5225860 N-(3,4-dichlorophenyl)-11-[4-(dimethylamino)phenyl]-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

N-(3,4-dichlorophenyl)-11-[4-(dimethylamino)phenyl]-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

Cat. No.: B5225860
M. Wt: 549.5 g/mol
InChI Key: QAGIXCRBQCTUHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-11-[4-(dimethylamino)phenyl]-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide is a dibenzodiazepine-based carboxamide derivative. Its structure features a central seven-membered diazepine ring fused to two benzene rings, with substitutions at key positions:

  • A 3,4-dichlorophenyl group attached via a carboxamide linkage at position 10.
  • A 4-(dimethylamino)phenyl substituent at position 11.
  • Two methyl groups at position 3 of the diazepine core.

Its design integrates electron-withdrawing (chlorine) and electron-donating (dimethylamino) groups, which may influence solubility, receptor binding, and metabolic stability .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-6-[4-(dimethylamino)phenyl]-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30Cl2N4O2/c1-30(2)16-24-27(26(37)17-30)28(18-9-12-20(13-10-18)35(3)4)36(25-8-6-5-7-23(25)34-24)29(38)33-19-11-14-21(31)22(32)15-19/h5-15,28,34H,16-17H2,1-4H3,(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGIXCRBQCTUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)NC4=CC(=C(C=C4)Cl)Cl)C5=CC=C(C=C5)N(C)C)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Analog: 3-(3,4-Dimethoxyphenyl)-10-hexanoyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (CAS: 378204-73-0)

This analog shares the dibenzodiazepine core but differs in substituents (Table 1):

Feature Target Compound Analog (CAS: 378204-73-0)
Position 10 Substituent Carboxamide-linked 3,4-dichlorophenyl Hexanoyl group (no aromatic substitution)
Position 11 Substituent 4-(Dimethylamino)phenyl 4-(Trifluoromethyl)phenyl
Position 3 Substituents Two methyl groups Single 3,4-dimethoxyphenyl group
Molecular Formula Not explicitly provided in evidence C₃₄H₃₅F₃N₂O₄
Molar Mass Not explicitly provided 592.65 g/mol
Key Functional Groups Chlorine (electron-withdrawing), dimethylamino (electron-donating), carboxamide Trifluoromethyl (electron-withdrawing), dimethoxy (electron-donating), ketone, ester

Structural Implications :

  • The 3,4-dichlorophenyl group (target) vs. 4-(trifluoromethyl)phenyl (analog) reflects divergent strategies for modulating lipophilicity and steric bulk. Chlorine atoms increase molar refractivity, while trifluoromethyl groups enhance metabolic stability .
  • The dimethylamino substituent (target) introduces a strong electron-donating effect, contrasting with the analog’s dimethoxy group, which offers moderate electron donation and increased steric hindrance .

Hypothesized Pharmacological and Physicochemical Properties

Electronic and Steric Effects

  • The rigid diazepine core may limit conformational flexibility, affecting binding kinetics .
  • Analog: The trifluoromethyl group’s strong electron-withdrawing nature could reduce electron density in the aromatic system, influencing π-π stacking or charge-transfer interactions. The hexanoyl chain may increase lipophilicity, impacting membrane permeability .

Solubility and Bioavailability

  • The carboxamide in the target compound likely improves aqueous solubility compared to the analog’s ester group. However, the dichlorophenyl moiety may counteract this by increasing hydrophobicity .
  • The analog’s trifluoromethyl group could enhance metabolic stability but may reduce solubility in polar solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.